molecular formula C11H14O3 B12763359 2,5-Dimethoxy-4-(2-propenyl)phenol CAS No. 90377-06-3

2,5-Dimethoxy-4-(2-propenyl)phenol

Cat. No.: B12763359
CAS No.: 90377-06-3
M. Wt: 194.23 g/mol
InChI Key: WPWFNFQROATLTG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-prop-2-enylphenol, also known as 5-methoxyeugenol, is a phenolic compound with the molecular formula C11H14O3. It is characterized by the presence of two methoxy groups and a prop-2-enyl group attached to a phenol ring. This compound is part of the methoxybenzenes and phenols classes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-4-prop-2-enylphenol typically involves the alkylation of 2,5-dimethoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-prop-2-enylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxy-4-prop-2-enylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-prop-2-enylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-prop-2-enylphenol is unique due to the presence of both methoxy groups and the prop-2-enyl group, which confer distinct chemical properties and biological activities compared to its analogs .

Properties

CAS No.

90377-06-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,5-dimethoxy-4-prop-2-enylphenol

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-11(14-3)9(12)7-10(8)13-2/h4,6-7,12H,1,5H2,2-3H3

InChI Key

WPWFNFQROATLTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC=C)OC)O

Origin of Product

United States

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